1-Fluoro-2-iodo-4-methoxybenzene
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Overview
Description
1-Fluoro-2-iodo-4-methoxybenzene, also known by its IUPAC name this compound, is an organofluorine compound with the molecular formula C7H6FIO and a molecular weight of 252.03 g/mol . This compound is characterized by the presence of both fluorine and iodine atoms attached to an anisole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Fluoro-2-iodo-4-methoxybenzene typically involves the iodination of 4-fluoroanisole. One common method is the Sandmeyer reaction, where 4-fluoroanisole is first diazotized using sodium nitrite and hydrochloric acid, followed by treatment with potassium iodide to introduce the iodine atom . The reaction conditions generally require low temperatures to maintain the stability of the diazonium intermediate.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve recrystallization or chromatography to achieve high purity levels required for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
1-Fluoro-2-iodo-4-methoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution (S_NAr) reactions.
Coupling Reactions: The compound is a suitable substrate for Suzuki-Miyaura and Sonogashira coupling reactions, where the iodine atom is replaced by a carbon-carbon or carbon-nitrogen bond.
Oxidation and Reduction: While less common, the methoxy group can undergo oxidation to form corresponding phenols or reduction to yield deoxygenated products.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate are typically used under mild conditions.
Sonogashira Coupling: Copper and palladium catalysts, along with alkynes and amines, are employed under an inert atmosphere.
Major Products Formed
Substitution Reactions: Products include various substituted anisoles depending on the nucleophile used.
Coupling Reactions: Products include biaryl compounds and aryl-alkyne derivatives.
Scientific Research Applications
1-Fluoro-2-iodo-4-methoxybenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Fluoro-2-iodo-4-methoxybenzene largely depends on its role as an intermediate in various chemical reactions. In coupling reactions, the iodine atom facilitates the formation of carbon-carbon or carbon-nitrogen bonds through palladium-catalyzed processes . The methoxy group can also participate in hydrogen bonding and electronic interactions, influencing the reactivity and selectivity of the compound .
Comparison with Similar Compounds
Similar Compounds
4-Fluoroanisole: Lacks the iodine atom, making it less reactive in coupling reactions.
3-Iodoanisole: Lacks the fluorine atom, affecting its electronic properties and reactivity.
4-Iodoanisole: Similar structure but different substitution pattern, leading to variations in reactivity and applications.
Uniqueness
1-Fluoro-2-iodo-4-methoxybenzene is unique due to the presence of both fluorine and iodine atoms, which impart distinct electronic and steric properties. This dual substitution enhances its reactivity in various chemical reactions, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
1-fluoro-2-iodo-4-methoxybenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FIO/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVAOSHLRHPIXQT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)F)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FIO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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